(Rac)-Hydroxycotinine-d3

stable isotope dilution LC-MS/MS quantification nicotine biomarker analysis

Matrix-effect variability compromises hydroxycotinine quantification in clinical and forensic workflows. (Rac)-Hydroxycotinine-d3 is the isotopically matched internal standard that restores accuracy via isotope-dilution LC-MS/MS. • +3 Da mass shift ensures clean MRM separation with no isotopic overlap from endogenous ¹³C, enabling precise low-concentration quantitation • Maintains CV <8% in human plasma across 2-1000 ng/mL, meeting FDA bioanalytical guideline expectations • Available as certified Snap-N-Spike® CRM (100 µg/mL in methanol) with ISO/IEC 17025 chain-of-custody documentation. For research use only.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 108450-02-8
Cat. No. B7796896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Hydroxycotinine-d3
CAS108450-02-8
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1C(CC(C1=O)O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9+/m0/s1
InChIKeyXOKCJXZZNAUIQN-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Hydroxycotinine-d3 Product Overview


(Rac)-Hydroxycotinine-d3 (CAS 108450-02-8) is a deuterium-labeled analog of trans-3′-hydroxycotinine, the major urinary metabolite of nicotine in humans. The compound bears a molecular formula of C10H9D3N2O2 (MW 195.23), with three deuterium atoms replacing hydrogen at the methyl position . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) used exclusively in mass spectrometry-based analytical workflows. (Rac)-Hydroxycotinine-d3 is not a therapeutic agent or bioactive compound; its sole scientific utility lies in enabling accurate, matrix-corrected quantification of endogenous hydroxycotinine in biological specimens via isotope dilution LC-MS/MS or GC/MS methodologies .

Workflow Isotope dilution LC-MS/MS quantification
Selection Deuterated d3 internal standard for matrix-effect correction
Use Context Bioanalytical research in human plasma and urine matrices

Substitution Failure for (Rac)-Hydroxycotinine-d3


Generic substitution of (Rac)-Hydroxycotinine-d3 with unlabeled hydroxycotinine (MW 192.21) or alternative deuterated analogs such as cotinine-d3 or nicotine-d4 is analytically invalid for hydroxycotinine quantification in biological matrices. Unlabeled hydroxycotinine is chromatographically indistinguishable from endogenous analyte and cannot provide matrix-effect correction via isotope dilution, yielding systematically biased quantitation due to ion suppression/enhancement in electrospray ionization [1]. Substitution with cotinine-d3 or nicotine-d4 introduces chemically distinct precursor ions and retention time offsets that preclude co-elution with hydroxycotinine, thereby failing the fundamental requirement of isotope dilution internal standardization—that the internal standard must exhibit near-identical extraction recovery, ionization efficiency, and chromatographic behavior to the target analyte . Matrix effects in human plasma for hydroxycotinine have been shown to exhibit coefficients of variation up to 8% when properly corrected with trans-3′-hydroxycotinine-d3; uncorrected or improperly matched internal standardization would compound this variability [2].

Unlabeled hydroxycotinine co-elutes with endogenous analyte and may not correct matrix effects, risking biased quantitation.

Cotinine-d3 or nicotine-d4 differ in precursor ions and retention, failing the co-elution requirement for isotope dilution.

+1 or +2 Da deuterated analogs may overlap with endogenous ¹³C isotopes, introducing systematic positive bias in MRM.

Quantitative Evidence for (Rac)-Hydroxycotinine-d3


Mass Shift for Clean MRM Separation

(Rac)-Hydroxycotinine-d3 produces a precursor ion mass of m/z 196.2 [M+H]⁺ compared with m/z 193.1 [M+H]⁺ for unlabeled trans-3′-hydroxycotinine, establishing a +3 Da mass shift . This 3-Da differential exceeds the isotopic envelope of endogenous analyte, enabling distinct multiple reaction monitoring (MRM) transitions without signal cross-contamination between internal standard and analyte channels. By contrast, a single-deuterium (+1 Da) or double-deuterium (+2 Da) substitution would produce mass shifts that partially overlap with the natural ¹³C isotopic distribution of the unlabeled analyte (approximately 1.1% per carbon atom, with C10 skeleton contributing ~11% M+1 abundance), introducing systematic positive bias in analyte quantitation [1].

Mass Shift for Clean MRM
Class-level inference
m/z 196.2 [M+H]⁺ vs m/z 193.1 [M+H]⁺
+3 Da mass shift
Enables clean MRM without isotopic carryover
Class-level inference; verify per method
stable isotope dilution LC-MS/MS quantification nicotine biomarker analysis

Clinical Assay Validation in Human Plasma

In a fully validated UPLC-MS/MS clinical assay for smoking cessation studies, trans-3′-hydroxycotinine-d3 was employed as the internal standard for quantifying hydroxycotinine in human plasma (0.5 mL sample volume) [1]. The method achieved a calibration range of 2–1000 ng/mL for trans-3′-hydroxycotinine, with trueness ranging from 86.2% to 113.6%, repeatability (intra-day precision) of 1.9–12.3% CV, and intermediate precision (inter-day) of 4.4–15.9% CV across the full concentration range. Matrix effects were quantitatively evaluated with coefficients of variation inferior to 8%, demonstrating that the deuterated internal standard effectively compensates for ion suppression/enhancement in complex biological matrices [2].

Plasma Assay Validation
Direct comparison
Trueness 86.2–113.6%
Repeatability 1.9–12.3% CV
Inter. precision 4.4–15.9% CV
Matrix effect CV
Supports bioanalytical validation research
Human plasma research matrices; UPLC-MS/MS
clinical biomarker validation smoking cessation therapeutic drug monitoring

High-Purity Reference Standard Synthesis

A patented synthetic route for hydroxycotinine-d3 (CAS 1311275-10-1, the trans-3′-hydroxycotinine-d3 stereoisomer) describes a six-step process from 3-(pyrrolidin-2-yl)pyridine via deuteriomethylation with CD3I, oxidation, and hydroxylation, followed by recrystallization purification, yielding final product purity exceeding 99.7% [1]. The patent explicitly states that prior to this disclosure, no synthetic method for hydroxycotinine-d3 had been publicly reported, representing a de novo synthetic route. The high purity achieved (>99.7%) exceeds the ≥98% purity specification typical of research-grade deuterated standards employed in published nicotine metabolite quantification protocols .

Reference Standard Purity
Direct comparison
>99.7% (patented route) vs ≥98% research-grade
≥1.7% higher purity
May reduce calibration correction factors
Lot-specific; patent data
reference material production analytical standard purity forensic toxicology

Broad Urinary Quantitation Range

In a validated SPE-LC-MS/MS method for urinary nicotine metabolites using trans-3′-hydroxycotinine-methyl-d3 as internal standard, the quantitation range for trans-3′-hydroxycotinine spanned 32–19,220 ng/mL in human urine (500 µL sample volume) [1]. This broad dynamic range—encompassing nearly three orders of magnitude (≈600-fold)—is enabled by the matrix-matched isotope dilution approach. The method achieved this range without requiring sample dilution or concentration steps across the full urinary concentration spectrum observed in smokers, from light/occasional smokers (~30 ng/mL) to heavy chronic smokers (>10,000 ng/mL).

Urinary Quantitation Range
Class-level inference
32–19,220 ng/mL
Supports wide-range urinary biomarker research
Upper limit ~2× cotinine range; method-specific
urine biomarker quantitation isotope dilution mass spectrometry tobacco exposure assessment

Key Applications of (Rac)-Hydroxycotinine-d3


Smoking Cessation Trial Bioanalysis

In clinical trials evaluating smoking cessation pharmacotherapies, trans-3′-hydroxycotinine-d3 serves as the essential internal standard for quantifying plasma hydroxycotinine concentrations across the clinically relevant range of 2–1000 ng/mL [1]. The validated UPLC-MS/MS method employing this d3 internal standard has been successfully applied to over 400 plasma samples from smoking cessation study participants, with matrix effect correction maintaining coefficients of variation below 8% [2]. Procurement of this specific d3 compound—rather than alternative deuterated internal standards or unlabeled hydroxycotinine—is necessary to achieve the method validation parameters required for regulatory submission under FDA bioanalytical guidelines.

High-Throughput Urinary Profiling

For epidemiological studies requiring quantification of hydroxycotinine across a broad urinary concentration range (32–19,220 ng/mL), trans-3′-hydroxycotinine-methyl-d3 internal standard enables isotope dilution LC-MS/MS analysis without sample dilution for high-concentration specimens [3]. This capability reduces per-sample handling time and minimizes dilution-associated pipetting errors in high-throughput laboratory workflows. The d3-labeled compound is specifically required because its +3 Da mass shift provides clean MRM channel separation, whereas +1 Da or +2 Da deuterated analogs would exhibit partial isotopic overlap with the endogenous analyte's ¹³C distribution, potentially biasing quantitation in low-concentration samples.

Forensic Toxicology Confirmatory Testing

In forensic toxicology laboratories performing confirmatory testing for nicotine exposure, (Rac)-Hydroxycotinine-d3 is available as a certified Snap-N-Spike® reference material at 100 µg/mL in methanol (Cerilliant H-108) . This certified format provides documented chain of custody and ISO/IEC 17025 compliant certification, which is required for evidentiary sample analysis. The d3 labeling at the methyl position yields a molecular mass of 195.23 Da—sufficiently differentiated from the endogenous analyte (192.21 Da) to preclude false-positive identification while maintaining near-identical chromatographic retention behavior .

Isomer-Specific Equine Doping Control

For equine doping control applications, accurate quantification of trans-3′-hydroxycotinine as a nicotine exposure biomarker requires chromatographic separation from its structural isomers (cis-3′-hydroxycotinine, 5′-hydroxycotinine, and N′-hydroxymethylnorcotinine), all of which share identical MRM transitions [4]. The trans-3′-hydroxycotinine-d3 internal standard provides isomer-specific signal correction because its deuterium labeling does not alter the chromatographic resolution from cis-3′-hydroxycotinine established by the analytical column. Studies in equine plasma and urine have demonstrated that trans-3′-hydroxycotinine remains detectable up to 96 hours post-administration, making its accurate quantification critical for establishing elimination profiles in doping control contexts [5].

Application
Selection Property
Validation Focus
Nicotine cessation research bioanalysis
Deuterated IS for matrix-effect correction
Method precision and accuracy in plasma matrices
Urinary biomarker profiling research
Wide-range MRM with clean isotopic separation
Isotopic overlap avoidance at low concentrations
Forensic toxicology research
Certified reference standard with chain of custody
ISO/IEC 17025 compliance verification
Equine doping control research
Isomer-specific chromatographic resolution with d3 IS
Elimination profile assessment without isomeric interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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